Cutri2

説明

Contextualization within Transition Metal Coordination Chemistry

Transition metal coordination chemistry is a vibrant field characterized by the formation of coordination compounds, where a central metal atom or ion is bonded to one or more ligands through coordinate covalent bonds. These compounds exhibit a rich array of colors, magnetic properties, and reactivities, making them crucial in various chemical and biological processes. Copper(II) (Cu²⁺), with its d⁹ electronic configuration, is a particularly versatile transition metal ion in coordination chemistry. Its electronic structure often leads to Jahn-Teller distortions in its complexes, especially in octahedral geometries, resulting in elongated or compressed structures Current time information in Bangalore, IN.. Cu(II) typically prefers coordination numbers ranging from four to six, commonly adopting square planar, distorted square pyramidal, trigonal bipyramidal, or octahedral geometries Current time information in Bangalore, IN.. This flexibility in coordination geometry and its ability to participate in redox reactions contribute to the diverse applications of Cu(II) complexes Current time information in Bangalore, IN..

Overview of Ligand Design Principles for Chelation with Copper(II) Ions

Ligands are molecules or ions that possess one or more donor atoms capable of forming coordinate bonds with a central metal ion. Polydentate ligands, which can bind to a metal ion at multiple points, are known as chelating agents, and the resulting complexes are called chelates . Chelation significantly enhances the stability of the complex, a phenomenon known as the chelate effect .

Oxime-based ligands, characterized by the >C=N–OH functional group, are highly versatile in coordination chemistry due to their ability to act as effective chelating agents. The nitrogen and oxygen atoms of the oxime group, particularly when deprotonated, can readily coordinate to metal centers . When combined with other donor functionalities, such as phenolic hydroxyl groups, these ligands become even more potent. Phenolic oximes, for instance, coordinate through both the phenolate oxygen and the oxime nitrogen and/or oxygen, forming stable five- or six-membered chelate rings with metal ions like Cu(II) . The presence of additional hydroxyl groups on the aromatic ring, as in trihydroxybenzaldoxime derivatives, can further influence the electronic properties and solubility of the resulting complexes . The design of such ligands often aims to create a specific coordination environment that can stabilize particular oxidation states or geometries of the metal ion, or to impart desired properties such as catalytic activity or selective metal extraction .

Historical Development and Significance of Trihydroxybenzaldoxime Derivatives in Coordination Chemistry

The history of coordination chemistry dates back centuries, with early observations of coordination compounds like Prussian blue (KFe[Fe(CN)₆]) in the 18th century and the blue color formed by copper(II) with ammonia in 1597 . However, the systematic understanding of these compounds began with Alfred Werner in the late 19th and early 20th centuries, whose coordination theory revolutionized the field by explaining the structure and isomerism of metal complexes .

Within this broader context, oxime-based ligands have played a significant role. Their chelating ability and the stability of their metal complexes have been recognized for decades. Phenolic oximes, a subclass that includes trihydroxybenzaldoxime derivatives, gained particular prominence in hydrometallurgy for their selective extraction of copper(II) from aqueous solutions, accounting for a significant portion of global copper production . The specific preference of phenolic oximes for Cu(II) is attributed to the formation of stable pseudomacrocyclic structures through hydrogen bonding and optimal fitting of the Cu(II) ion within the ligand cavity .

Trihydroxybenzaldoximes, such as 2,3,4-trihydroxybenzaldoxime, represent a class of phenolic oximes with multiple hydroxyl groups on the benzene ring, offering additional potential coordination sites or influencing the electronic environment of the primary chelating site. While their historical development as distinct coordination agents might be embedded within the broader study of phenolic oximes, their unique structural features (multiple hydroxyls) have made them subjects of interest for exploring enhanced chelation, solubility, and potential biological activities . For instance, trihydroxybenzaldoximes have been investigated for their inhibitory activities in biological pathways, highlighting their significance beyond purely industrial applications .

"Cutri2": A Representative Copper(II) Complex of Trihydroxybenzaldoxime Derivatives

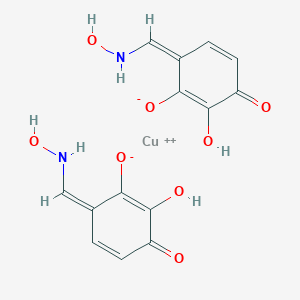

The term "this compound" is understood in this context as a conceptual representation of a copper(II) complex formed with a trihydroxybenzaldoxime derivative. A well-documented example that aligns with this description is Bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) . This complex features a central copper(II) ion coordinated to two molecules of 2,3,4-trihydroxybenzaldoxime. Each oxime molecule acts as a bidentate ligand, binding to the copper center through both a nitrogen atom (from the oxime group) and an oxygen atom (likely from a deprotonated phenolic hydroxyl group), forming a stable chelate ring . This coordination typically results in a four-coordinate, square-planar geometry around the copper(II) ion .

Detailed Research Findings

The synthesis of such Cu(II) complexes with phenolic oxime ligands typically involves the reaction of a copper(II) salt (e.g., copper(II) acetate monohydrate or copper(II) chloride) with the deprotonated form of the trihydroxybenzaldoxime ligand in a suitable solvent, often under mild conditions .

Characterization of these complexes employs a range of spectroscopic and analytical techniques:

Elemental Analysis : Confirms the stoichiometry and purity of the synthesized complex (e.g., C, H, N, Cu percentages) .

Infrared (IR) Spectroscopy : Provides insights into the coordination mode of the ligand. Characteristic shifts in vibrational frequencies, such as the disappearance of the O-H stretching frequency of the free ligand and shifts in C=N (oxime) and C-O (phenolic) stretching frequencies, indicate successful coordination to the copper(II) ion . For example, the formation of Cu-O bonds from phenolic groups can be indicated by specific IR band shifts .

Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals the electronic transitions within the complex. Copper(II) complexes typically exhibit d-d transitions in the visible region, which are sensitive to the coordination environment and geometry .

Electron Paramagnetic Resonance (EPR) Spectroscopy : Essential for characterizing Cu(II) complexes due to their d⁹ electronic configuration (one unpaired electron). EPR spectra provide information about the electronic environment of the copper center, including its oxidation state, coordination geometry, and magnetic interactions . Typical axial patterns are often observed for square planar or distorted square pyramidal geometries .

X-ray Crystallography : Provides definitive structural information, including coordination number, geometry, and precise bond lengths and angles . For Bis(2,3,4-trihydroxybenzaldoxyimato)copper(II), X-ray studies would confirm the square-planar geometry with bidentate coordination from two ligand molecules .

Representative Structural and Spectroscopic Data for Copper(II) Complexes with Phenolic Oxime Ligands

While specific data for "this compound" (Bis(2,3,4-trihydroxybenzaldoxyimato)copper(II)) may vary based on the exact isomer and experimental conditions, the following table provides typical ranges and characteristics observed for similar copper(II) complexes with phenolic oxime ligands, drawing from available research:

| Property / Parameter | Typical Range / Description (for Cu(II)-Phenolic Oxime Complexes) | Relevant Source(s) |

| Coordination Number | 4 (most common for square planar), 5, or 6 (distorted octahedral) | Current time information in Bangalore, IN. |

| Coordination Geometry | Square Planar (common), Distorted Square Pyramidal, Distorted Octahedral | |

| Cu-N(oxime) Bond Length | ~1.90 - 2.00 Å (e.g., 1.984 Å reported for some thioether-oxime Cu(II) complexes) | |

| Cu-O(phenolate) Bond Length | ~1.85 - 1.95 Å (varies with ligand and geometry) | |

| IR Spectroscopy | Disappearance of free O-H stretch (~3300-3400 cm⁻¹), shifts in C=N (oxime) (~1600-1650 cm⁻¹) and C-O (phenolic) (~1200-1300 cm⁻¹) stretching frequencies upon coordination. | |

| UV-Vis Spectroscopy | d-d transitions typically in the visible region (~400-700 nm), often leading to characteristic blue or green colors. | |

| Magnetic Properties | Paramagnetic (due to d⁹ configuration); can exhibit weak ferro- or antiferromagnetic interactions in dimeric/polynuclear complexes. |

Note: The values presented in the table are representative and can vary depending on the specific ligand substituents, counterions, and crystal packing effects.

The stability of these complexes is often influenced by intramolecular hydrogen bonding, particularly between the oximic hydrogen and the phenolate oxygen, which can create a pseudomacrocyclic structure that selectively stabilizes the copper(II) ion . This structural feature contributes to their efficacy in applications like solvent extraction.

特性

CAS番号 |

106639-28-5 |

|---|---|

分子式 |

C14H12CuN2O8 |

分子量 |

399.8 g/mol |

IUPAC名 |

copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate |

InChI |

InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+; |

InChIキー |

HQPSCKYSOXQNET-FDGPNNRMSA-L |

SMILES |

C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2] |

異性体SMILES |

C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2] |

正規SMILES |

C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2] |

同義語 |

bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) |

製品の起源 |

United States |

Synthetic Methodologies for the Copper Ii Trihydroxybenzaldoximato Complex Cutri2

Strategies for Ligand Synthesis and Purification

The synthesis of the trihydroxybenzaldoxime ligand, specifically 3,4,5-trihydroxybenzaldoxime, is a crucial precursor step to the formation of CuTRI2. This ligand is derived from 3,4,5-trihydroxybenzaldehyde.

Synthesis of 3,4,5-Trihydroxybenzaldehyde: 3,4,5-Trihydroxybenzaldehyde can be synthesized through various chemical routes. One common approach involves the oxidation of pyrogallol or the hydrolysis of certain esters . Another method describes its preparation from 1,2,3-trimethoxy-benzene, involving a substitution reaction under Lewis acidic catalysis followed by an oxidation reaction . For instance, 1,2,3-trimethoxy-benzene reacts with oxoethanoic acid and hydrochloric acid under heating to yield 1,2,3-trimethoxy benzyl chloride. This intermediate is then oxidized using urotropine and an organic acid (such as acetic or propionic acid) to produce 3,4,5-trimethoxybenzaldehyde, which can subsequently be demethylated to yield 3,4,5-trihydroxybenzaldehyde .

Oximation to Form 3,4,5-Trihydroxybenzaldoxime: The conversion of 3,4,5-trihydroxybenzaldehyde to its corresponding oxime typically involves a condensation reaction with hydroxylamine or its salt. General methods for oxime synthesis often involve reacting a carbonyl compound (aldehyde or ketone) with hydroxylamine hydrochloride in the presence of a base or under specific solvent conditions. Environmentally benign approaches include solvent-free reactions, such as grinding the reactants at room temperature in the presence of antimony(III) oxide (Sb₂O₃), which has been shown to yield oximes efficiently .

A typical oximation reaction for phenolic aldehydes would involve:

Reactants: 3,4,5-Trihydroxybenzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl).

Solvent: Common solvents like ethanol, methanol, or water, or a mixture thereof.

Base: A mild base such as sodium acetate (NaOAc) or pyridine to neutralize the HCl byproduct and facilitate the reaction.

Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) for several hours.

Purification of the Ligand: Purification of the synthesized oxime ligand is essential to ensure high purity for subsequent complexation. Common purification techniques include:

Filtration: To separate the crude product from the reaction mixture.

Washing: With cold solvents (e.g., cold methanol, water, or diethyl ether) to remove unreacted starting materials and soluble impurities .

Recrystallization: From suitable solvents (e.g., ethanol, methanol, or their mixtures) to obtain the pure crystalline ligand .

Drying: In vacuo or in a desiccator to remove residual solvents .

Optimization of Complexation Reactions for Copper(II) Oxime Systems

The formation of the Copper(II) Trihydroxybenzaldoximato Complex (this compound) involves the coordination of the deprotonated trihydroxybenzaldoxime ligand to copper(II) ions. Optimization of this complexation reaction is critical for achieving high yields and desired complex characteristics.

Investigation of Reaction Parameters and Solvents

The efficiency and outcome of copper(II) oxime complexation reactions are significantly influenced by various reaction parameters and the choice of solvent.

Copper Source: Commonly used copper(II) salts include copper(II) chloride dihydrate (CuCl₂·2H₂O), copper(II) acetate (Cu(OAc)₂), or copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) . The counter-ion can sometimes influence the complex structure or solubility.

Solvents: A range of polar solvents are typically employed due to the solubility of both the copper salts and the phenolic oxime ligands. These include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Methanol and ethanol are frequently chosen for their good solvating properties and ease of removal. DMF can be particularly effective for ligands with lower solubility .

Temperature: Reactions can be performed at room temperature (20–22 °C) or under elevated temperatures (e.g., reflux at 40–80 °C) to facilitate dissolution and reaction kinetics . Slow evaporation of the solvent over several days can also lead to crystal formation .

Reaction Time: Reaction times vary depending on the specific ligand and conditions, ranging from minutes to several hours of reflux, or even days for slow evaporation methods .

pH Control: For phenolic oximes, deprotonation of the phenolic hydroxyl group and possibly the oximic hydroxyl group is often necessary for coordination. This typically requires adjusting the pH of the reaction mixture to slightly basic conditions, often through the addition of a weak base. The selective formation and stability of copper(II) complexes with phenolic oximes are often attributed to hydrogen bonding between bidentate units and the pseudomacrocyclic structure formed around the copper ion .

An example of reaction parameters for copper(II) complex synthesis with related ligands is shown in the table below:

| Parameter | Range/Typical Values | Reference |

| Copper Salt | CuCl₂·2H₂O, Cu(OAc)₂, Cu(NO₃)₂·3H₂O | |

| Solvent | Methanol, Ethanol, DMF, DMSO | |

| Temperature | Room temperature (20-22 °C) to reflux (40-80 °C) | |

| Reaction Time | Few minutes to 4 hours (reflux), 1-4 days (slow evap.) | |

| pH Adjustment | Mildly basic conditions (e.g., using a weak base) |

Controlled Stoichiometry and Yield Enhancement Techniques

Controlling the molar ratio of reactants is crucial for directing the formation of specific complex stoichiometries and maximizing yield.

Molar Ratios: For mononuclear copper(II) complexes, common ligand-to-metal ratios include 1:1 or 2:1 (ligand:copper) depending on the denticity of the ligand and the desired coordination number of copper. For example, some copper(II) complexes are prepared using an equimolar (1:1) ratio of copper(II) chloride to the organic ligand . In other cases, a 3-fold molar excess of copper(II) chloride has been used . For binuclear complexes, specific ligand-to-metal ratios (e.g., 2:1 ligand:copper) are employed to favor the formation of dimeric structures . The molar ratio of metal to ligand for a new reagent was found to be 1:2, indicating two ligand molecules coordinating to one copper(II) ion .

Yield Enhancement Techniques:

Concentration: Slow evaporation of the solvent can promote crystal growth and improve yield .

Cooling: Cooling the reaction mixture in an ice bath or overnight can induce precipitation of the complex .

Washing: Thorough washing of the precipitate with cold solvents helps remove impurities and unreacted starting materials, thus improving the purity and effective yield of the isolated complex .

Recrystallization: For further purification and yield improvement, recrystallization from a suitable solvent or solvent mixture is often employed .

In Situ Reactions: In some cases, complexes can be prepared by carrying out an in situ reaction of the aldehyde, hydroxylamine, and metal salt, which can sometimes lead to better yields or simpler procedures .

Exploration of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for chemical compounds, including this compound, aligns with the principles of green chemistry, aiming to minimize hazardous substances and maximize efficiency.

Solvent-Free Synthesis: For the ligand synthesis, solvent-free methods like grinding reactants at room temperature have been demonstrated for oxime formation, eliminating the need for organic solvents and reducing waste generation .

Green Oxidants: In copper-catalyzed reactions involving oximes, the use of molecular oxygen (air) as a terminal oxidant is a highly desirable green chemistry strategy. Molecular oxygen is inexpensive, has high atom efficiency, and often produces non-toxic water as the only byproduct . This approach has been successfully applied in copper(II)-catalyzed oxidative C-O bond formation reactions from enone oximes .

Earth-Abundant Metal Catalysts: Copper, being an earth-abundant and less toxic transition metal compared to noble metals like ruthenium, iridium, or palladium, is inherently a more environmentally benign choice for catalysis . The shift from precious metal catalysts to copper-based systems is a significant step towards sustainable synthesis .

Atom Economy: Designing reactions with high atom economy, where most atoms of the reactants are incorporated into the final product, reduces waste. Complexation reactions, especially those forming stable chelates, often exhibit good atom economy.

Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and atmospheric pressure, reduces energy consumption and the potential for side reactions, contributing to a greener process .

The synthesis of this compound, while not explicitly detailed in every step, can be achieved by combining known green chemistry principles for ligand synthesis and established, increasingly environmentally conscious, copper complexation techniques.

Structural Elucidation and Crystallographic Analysis of Copper Ii Trihydroxybenzaldoximato Complexes

Advanced X-ray Diffraction Techniques for Single Crystal Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the absolute determination of molecular structures, including precise atomic positions, bond lengths, and angles . This technique is fundamental in elucidating the intricate details of copper(II) oxime complexes.

Copper(II) complexes with oxime-type ligands typically form mononuclear structures . For instance, a copper(II) complex with an oxime-type ligand has been observed to crystallize in the monoclinic system with the space group P2(1)/c and Z = 2 . In such structures, the copper(II) atom is often at the center of the complex, coordinated by the ligand(s).

Beyond the individual molecular units, these complexes frequently exhibit extended supramolecular architectures in the crystal lattice. For example, a mononuclear copper(II) complex with an oxime-type ligand can form an infinite one-dimensional (1D) supramolecular structure along a specific crystallographic axis through intermolecular hydrogen bonds . Other copper(II) complexes have been shown to form 2D supramolecular layers via hydrogen bonding interactions and short intermolecular contacts, sometimes further stabilized by π-π stacking interactions . In some cases, centrosymmetric complexes are linked by hydrogen bonding into a three-dimensional (3D) network, which can also be reinforced by π–π stacking interactions and C—H⋯π contacts .

The coordination environment around the copper(II) center is a critical aspect of its structural chemistry. Copper(II) ions often adopt various coordination geometries, including square planar, distorted square planar, square pyramidal, and distorted octahedral, reflecting the Jahn-Teller effect inherent to d9 copper(II) ions .

In a typical copper(II) oxime complex, the copper(II) atom is four-coordinated by donor atoms from the deprotonated oxime-type ligands, often exhibiting a slightly distorted square-planar geometry . For example, in one such complex, the copper(II) is coordinated by phenolate oxygen (O) and imine nitrogen (N) atoms. The bond lengths and angles provide quantitative details of this coordination.

Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Oxime Complex

| Bond/Angle | Value (Å/°) |

| Cu1-O2#1 | 1.873(2) Å |

| Cu1-O2 | 1.873(2) Å |

| Cu1-N2#1 | 1.993(3) Å |

| Cu1-N2 | 1.993(3) Å |

| O2#1-Cu1-O2 | 180.0° |

| O2#1-Cu1-N2#1 | 91.31(9)° |

| O2-Cu1-N2#1 | 88.69(9)° |

| O2#1-Cu1-N2 | 88.69(9)° |

| O2-Cu1-N2 | 91.31(9)° |

| N2#1-Cu1-N2 | 180.0° |

Symmetry transformation used to generate equivalent atoms: #1 -x+1, -y+1, -z+1.

The dihedral angles between coordination planes can indicate the degree of distortion from an ideal geometry, with values around 36.49(3)° suggesting a slight distortion towards tetrahedral geometry from a square planar structure . In other copper(II) complexes, distorted octahedral geometries have been observed, with Cu—N bond lengths varying between 2.003(4)–2.023(3) Å and Cu—O bond lengths around 1.947(3) and 1.904(3) Å . Comparative studies with analogous Ni(II) complexes have shown that Cu-N bonds are generally longer for copper(II) complexes .

Table 2: Representative Hydrogen-Bonding Interactions in a Copper(II) Oxime Complex

| D-H···A (Donor-Hydrogen···Acceptor) | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (º) |

| O1-H1···O2 | (Data not explicitly provided in snippet for d(D-H), d(H···A), d(D···A), Angle) | |||

| C16-H16B···O1 | (Data not explicitly provided in snippet for d(D-H), d(H···A), d(D···A), Angle) |

Note: Specific values for d(D-H), d(H···A), d(D···A), and Angle for the listed hydrogen bonds were not fully detailed in the provided search result snippet .

Analysis of Bond Lengths, Angles, and Coordination Geometries around Copper(II)

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

While single crystal X-ray diffraction provides high-resolution structural details of an individual crystal, Powder X-ray Diffraction (PXRD) is a bulk characterization technique that offers information about the phase, crystallinity, and purity of a polycrystalline material . PXRD patterns act as a "fingerprint" for a given material, allowing for phase identification and crystallinity assessment .

PXRD is widely used for copper(II) complexes to confirm their crystalline nature and determine parameters such as crystallite size and lattice parameters . For example, studies on copper(II) mixed ligand complexes have utilized PXRD to determine crystallite sizes ranging from approximately 52.05 nm to 68.87 nm and lattice parameters between 6.32 Å and 10.41 Å, confirming their crystalline nature . In some instances, PXRD can also indicate amorphous character if sharp diffraction peaks are absent, suggesting a random arrangement of component particles, which can be indicative of a successful chelation process .

Investigations into Polymorphism and Crystal Engineering of Related Molecular Systems

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a significant phenomenon in coordination chemistry, influencing material properties. Copper(II) Schiff base complexes, which are structurally related to oxime complexes, have demonstrated polymorphism .

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions . In the context of copper(II) oxime complexes, crystal engineering principles can be applied to manipulate hydrogen bonding networks and other non-covalent interactions to achieve specific crystal packings and supramolecular assemblies . The robustness of hydrogen bonds can coexist with ligand-to-metal coordination bonds, offering versatile tools for crystal engineers . Understanding the relationship between molecular assembly in solution and the resulting crystal packings of potential polymorphs is a key aspect of this field .

Comparative Structural Analysis with Analogous Copper(II) Oxime Complexes

Comparative structural analysis with analogous copper(II) oxime complexes reveals common structural motifs and highlights the impact of ligand modifications on coordination geometry and supramolecular interactions. Many copper(II) complexes with oxime-type ligands exhibit similar coordination environments, often involving nitrogen and oxygen donor atoms .

For example, trans-bis(2,3,4-trihydroxybenzaldoximato)copper(II) (CuTRI2) is structurally related to trans-bis(resorcylaldoximato)copper(II) (CuRES2) and trans-bis(salicylaldoximato)copper(II) (CuSAO2) . These complexes share the core copper(II) ion coordinated to two deprotonated oxime ligands. Variations in the substituents on the aromatic ring of the aldoxime ligand can influence the precise bond lengths, angles, and the nature and extent of intermolecular hydrogen bonding and π-π stacking interactions .

Studies on mixed ligand copper(II) complexes with salicylaldoxime (SAO) and 2-hydroxyacetophenone oxime (HAO) as primary ligands, along with heterocyclic bases, have shown that the oxime -OH group is involved in strong intramolecular hydrogen bonding, forming stable five-membered ring structures . The presence of specific infrared spectral bands has been correlated with trans-structures in these complexes . Comparisons between copper(II) and nickel(II) complexes with similar oxime-amide ligands have also indicated differences in metal-nitrogen bond lengths, with copper(II) complexes generally exhibiting longer bonds . Such comparative analyses are crucial for developing a comprehensive understanding of the structure-property relationships in this class of coordination compounds.

Spectroscopic Characterization Techniques for the Copper Ii Trihydroxybenzaldoximato Complex

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is a fundamental tool for probing the electronic transitions within the Copper(II) Trihydroxybenzaldoximato Complex. Copper(II) (d⁹) complexes typically exhibit characteristic absorption bands in the visible and near-infrared (NIR) regions due to d-d electronic transitions . These transitions are often weak and broad, and their positions are highly sensitive to the coordination geometry and ligand field strength . For example, square planar or distorted octahedral Cu(II) complexes often show a broad d-d band generally ranging from approximately 550 nm to 800 nm . Specific examples include bands observed at around 610 nm, 700 nm, and a decomposed spectrum showing bands at 586, 658, and 794 nm .

In addition to d-d transitions, copper(II) complexes can exhibit more intense absorption bands in the ultraviolet (UV) region, which are typically attributed to charge transfer (CT) transitions . These can include ligand-to-metal charge transfer (LMCT), where an electron is transferred from a ligand orbital to a metal orbital, or intra-ligand charge transfer (ILCT), which involves transitions within the ligand itself . For complexes with oxygen and nitrogen donor ligands, LMCT bands are commonly observed at higher energies (shorter wavelengths) than d-d transitions, for instance, in the range of 340-450 nm or even more specific bands at 365 nm or 395 nm . The presence and position of these charge transfer bands provide information about the electronic interaction between the copper center and the trihydroxybenzaldoximato ligand.

Table 1: Representative UV-Vis Absorption Data for Copper(II) Complexes

| Type of Transition | Wavelength Range (nm) | Description |

| d-d Transitions | 550 - 800 | Broad, low intensity, sensitive to geometry (e.g., square planar, distorted octahedral) |

| Charge Transfer (LMCT/ILCT) | 340 - 450 | High intensity, often in UV region, indicating ligand-metal electronic interactions or intra-ligand transitions |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying functional groups within the trihydroxybenzaldoximato ligand and understanding how they interact with the copper(II) center upon complexation . These methods provide a "fingerprint" of the molecular vibrations, allowing for the detection of shifts in characteristic band positions and changes in intensity upon coordination.

For a trihydroxybenzaldoximato ligand, key vibrational modes typically include those associated with the phenolic hydroxyl groups (O-H stretch), the oxime group (C=N and N-O stretches), and the aromatic ring vibrations . Upon coordination of the ligand to copper(II), significant changes in the IR and Raman spectra are expected. For instance, the disappearance of O-H stretching bands or shifts to lower wavenumbers can indicate deprotonation of the hydroxyl groups and their subsequent coordination to the copper ion . Similarly, shifts in the C=N and N-O stretching frequencies of the oxime moiety provide evidence of its involvement in coordination .

Furthermore, the formation of metal-ligand bonds, such as Cu-O and Cu-N, gives rise to new vibrational bands, typically in the far-IR region (below 600 cm⁻¹) . While specific values for the Copper(II) Trihydroxybenzaldoximato Complex are not directly available, studies on other copper(II) complexes with similar oxygen and nitrogen donor ligands confirm these general principles . Computational methods, such as Density Functional Theory (DFT), are often employed to assist in the assignment of experimental vibrational bands by calculating harmonic vibrational frequencies .

Table 2: Expected Vibrational Band Shifts Upon Coordination in Copper(II) Complexes

| Functional Group/Bond | Typical Vibration (Free Ligand) | Expected Shift/Change (Complex) | Spectroscopic Technique |

| Phenolic O-H | ~3200-3600 cm⁻¹ (stretch) | Disappearance or shift to lower wavenumbers upon deprotonation and coordination | IR |

| C=N (Oxime) | ~1600-1690 cm⁻¹ (stretch) | Shift upon coordination to copper | IR, Raman |

| N-O (Oxime) | ~900-1000 cm⁻¹ (stretch) | Shift upon coordination to copper | IR, Raman |

| Aromatic Ring | Various modes | Shifts indicating electronic perturbation upon coordination | IR, Raman |

| Cu-O, Cu-N | N/A | New bands in far-IR region (<600 cm⁻¹) | IR, Raman |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic States

Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique for characterizing copper(II) complexes due to the d⁹ electronic configuration of Cu(II), which results in a single unpaired electron (S=1/2) . This makes Cu(II) complexes EPR active, providing detailed information about the electronic environment, coordination geometry, and magnetic interactions of the copper center .

The EPR spectrum of a Cu(II) complex is typically characterized by g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) . The g-values are anisotropic and reflect the symmetry of the ligand field around the copper ion. For common geometries such as square planar or elongated octahedral, the relationship g|| > g⊥ is typically observed . The hyperfine coupling, arising from the interaction between the unpaired electron spin and the nuclear spin of the copper (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), splits each spectral line into four components . The magnitude of these hyperfine coupling constants provides insights into the covalent character of the metal-ligand bonds and the delocalization of the unpaired electron .

EPR spectroscopy can also reveal information about interactions between multiple copper centers (e.g., dimeric or polymeric structures) or interactions with ligand nuclei (superhyperfine coupling) . Variable-temperature EPR studies can provide insights into dynamic processes, such as conformational changes or changes in coordination geometry in solution .

Table 3: Typical EPR Parameters for Copper(II) Complexes

| Parameter | Description | Typical Range/Observation |

| g-values | Anisotropic (g | |

| A-values | Hyperfine coupling constants (A | |

| Spin State | S = 1/2 | Characteristic of d⁹ Cu(II) ion |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight, stoichiometry, and structural integrity of coordination complexes, including the Copper(II) Trihydroxybenzaldoximato Complex . Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing non-volatile and thermally labile coordination compounds, as it can generate molecular ions and their fragments in the gas phase from solution .

Table 4: Role of Mass Spectrometry in Complex Characterization

| MS Feature | Information Provided | Common Techniques |

| Molecular Ion (m/z) | Confirmation of molecular weight and stoichiometry | ESI-MS |

| Fragmentation Pattern | Insights into ligand connectivity, coordination mode, and structural stability | ESI-MS/MS, CID |

Application of Other Advanced Spectroscopic Methods for Structural Insights

Beyond the core spectroscopic techniques, other advanced methods can provide complementary structural insights into the Copper(II) Trihydroxybenzaldoximato Complex.

X-ray Absorption Spectroscopy (XAS): This technique, particularly X-ray Absorption Near Edge Structure (XANES), is sensitive to the oxidation state and local coordination geometry of the metal center . XANES spectra can differentiate between Cu(I) and Cu(II) and provide information about the symmetry of the immediate environment around the copper atom . This is especially useful for confirming the Cu(II) oxidation state and gaining insights into the bond lengths and angles in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For paramagnetic Cu(II) complexes, conventional ¹H NMR spectroscopy can be challenging due to line broadening and shifts induced by the unpaired electron . However, if the ligand itself contains NMR-active nuclei (e.g., protons), NMR can be used to characterize the free ligand and, in some cases, to study ligand exchange dynamics or interactions in diamagnetic derivatives or at very low temperatures. More specialized NMR techniques, such as paramagnetic NMR, might be employed for specific insights into the electronic structure.

Table 5: Complementary Advanced Spectroscopic Techniques

| Technique | Information Provided |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination geometry of copper |

| X-ray Diffraction (XRD) | Definitive 3D molecular structure, bond lengths, and angles (complementary to spectroscopy) |

| Nuclear Magnetic Resonance (NMR) | Ligand characterization, dynamics (challenging for paramagnetic Cu(II) complexes) |

Theoretical and Computational Studies of Copper Ii Trihydroxybenzaldoximato Complexes

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone computational method for studying the electronic structure and bonding characteristics of transition metal complexes, including those of copper(II). DFT calculations enable the elucidation of optimized geometries, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the stability and coordination environment of these complexes . For copper(II) complexes, the choice of DFT functional and basis set is critical, with hybrid functionals like B3LYP often providing reliable structural parameters . The inclusion of relativistic effects, particularly for heavy elements like copper, often necessitates specific basis sets such as LANL2DZ .

Calculation of Molecular Orbitals and Charge Distribution

DFT calculations are instrumental in determining the molecular orbitals (MOs) and charge distribution within copper(II) trihydroxybenzaldoximato complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and reactivity of the complexes . For instance, in various copper(II) complexes, the singly occupied molecular orbital (SOMO) of the copper(II) ion often exhibits a strong d contribution, pointing along the metal-ligand bonds in the basal plane .

Table 1: Representative Atomic Charge Distribution in Copper(II) Complexes (Illustrative Example)

| Atom Type | Charge on Free Ligand (a.u.) | Charge on Complexed Atom (a.u.) | Change in Charge (a.u.) |

| Copper | +2.000 (ion) | +0.914 to +0.950 | -1.050 to -1.096 |

| Nitrogen | -0.579 to -0.974 | -0.554 to -0.974 | Varied |

| Oxygen | - | - | - |

Prediction of Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the spectroscopic signatures of copper(II) complexes, including UV-Vis, IR, and NMR spectra . These predictions are vital for correlating theoretical results with experimental data, thereby validating computational models and providing a deeper understanding of the electronic transitions and vibrational modes.

UV-Vis Spectroscopy : TD-DFT calculations can simulate electronic transitions, predicting absorption maxima (λmax) that align closely with experimental UV-Vis spectra . For example, studies on certain Cu(II) complexes have shown calculated absorption peaks that closely match experimental values, validating the TD-DFT method's effectiveness in predicting electronic transitions . The most intense bands in the electronic spectra of copper(II) complexes often stem from d-d transitions (e.g., d, d → d or d, d → d) .

IR Spectroscopy : DFT calculations can predict vibrational frequencies, aiding in the assignment of experimental IR bands and confirming the presence of specific functional groups and coordination modes within the complex .

NMR Spectroscopy : While copper(II) is paramagnetic, making direct NMR challenging, computational studies can still provide insights into the electronic environment that influences NMR shifts in diamagnetic ligands or related species, and in some cases, computational investigations on NMR spectra of copper(II) complexes have been reported .

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are powerful tools for investigating the conformational analysis and solution behavior of metal complexes, including copper(II) complexes . MD simulations can reveal the dynamic nature of these complexes, such as temperature-dependent interconversion between different coordination geometries (e.g., trigonal bipyramidal and square pyramidal) .

For copper(II) complexes, MD simulations can provide insights into:

Solvent Interactions : MD simulations in explicit solvent models can elucidate the interactions between the complex and solvent molecules (e.g., water), including hydration layers and hydrogen bonding networks . This is particularly important for understanding how the complex behaves in biological or aqueous environments.

Binding Modes and Stability : MD can explore potential binding sites and the stability of metal-ligand interactions over time, as demonstrated in studies investigating the inhibitory effect of Cu(II) on amyloid beta-peptide aggregation .

Quantum Mechanical Calculations of Thermochemical Parameters

For instance, computational studies on copper(II) complexes have investigated interaction energies between ligands and the metal atom, along with formation enthalpies and Gibbs free energies, to provide a comprehensive thermodynamic profile . These calculations contribute to a deeper understanding of the energetic landscape of complex formation.

Computational Approaches for Crystal Structure Prediction and Polymorph Stability

Computational approaches for crystal structure prediction (CSP) and the assessment of polymorph stability are increasingly vital in chemical and pharmaceutical research . While specific detailed studies on the polymorphs of Copper(II) Trihydroxybenzaldoximato Complexes were not extensively found, the general principles apply. CSP aims to predict all possible crystalline forms of a compound based solely on its molecular structure, often involving global optimization procedures that explore various crystal packing arrangements .

Key aspects of computational approaches for crystal structure prediction and polymorph stability include:

Lattice Energy Minimization : Predicted crystal structures are subjected to lattice energy minimization to rank their relative stabilities . The most thermodynamically stable form is generally expected to crystallize first .

Gibbs Free Energy Calculations : While lattice energies relate to internal energies or enthalpies, the relative thermodynamic stability of polymorphs is determined by the Gibbs free energy, which accounts for both enthalpy and entropy . More advanced calculations incorporating lattice vibrational free energy are used to provide more accurate stability rankings, especially when considering temperature and pressure effects .

Polymorph Risk Mitigation : CSP platforms can predict low-energy polymorphs and evaluate free energy trends and transition temperatures, which helps in mitigating the risk of late-appearing, more stable solid forms in development processes .

Reactivity and Mechanistic Investigations of the Copper Ii Trihydroxybenzaldoximato Complex

Studies on Ligand Exchange and Substitution Reaction Mechanisms

Ligand exchange and substitution reactions are fundamental processes for copper(II) complexes, influencing their stability, catalytic activity, and biological roles. In aqueous solutions, copper(II) ions typically exist as hexaaqua complexes, [Cu(H₂O)₆]²⁺, which are blue in color . These water ligands can be replaced by other ligands through substitution reactions. The rate of water exchange for copper(II) aquo complexes is notably fast among transition metal aquo complexes .

Substitution reactions in copper(II) complexes can involve various mechanisms, including associative (A), dissociative (D), or interchange (I) pathways . In an associative mechanism, the incoming ligand forms an intermediate with a higher coordination number before the leaving group departs. Conversely, a dissociative mechanism involves the initial breaking of a bond between the metal and the leaving group, forming an intermediate with a lower coordination number, followed by the entry of the new ligand. Interchange mechanisms involve simultaneous bond formation and bond breaking in a single, concerted step without a detectable intermediate .

For copper(II) complexes, ligand substitution often leads to changes in coordination number and geometry. For instance, the substitution of six water ligands in [Cu(H₂O)₆]²⁺ by four chloride ligands can result in a change from an octahedral to a tetrahedral geometry, with the coordination number changing from 6 to 4 . This reaction is typically reversible, and the color of the solution changes from blue to yellow (or green due to a mixture of colors) . Similarly, the reaction with ammonia can lead to partial or complete ligand substitution, forming complexes like [Cu(NH₃)₄(H₂O)₂]²⁺, which is a deep blue solution .

Studies on the kinetics of ligand exchange reactions in copper(II) complexes often reveal multi-step processes. For example, investigations into the substitution reactions of certain copper(II) complexes with macrocyclic ligands have shown a biphasic reaction, with a rapid first step dependent on the incoming ligand concentration and a slower second step that is largely independent of it . This suggests a complex mechanistic pathway involving intermediates.

The stability of the resulting complex is a key factor in ligand exchange. Macrocyclic ligands, for instance, tend to form more stable and inert complexes with transition metal ions compared to acyclic multidentate ligands, a phenomenon known as the "macrocyclic effect" .

Illustrative Data for Ligand Exchange Kinetics (General Copper(II) Complexes)

| Reaction Step | Rate Constant (k) | Dependence on Incoming Ligand |

| First Step | kobs(1) | Dependent |

| Second Step | kobs(2) | Independent |

Note: This table illustrates typical kinetic observations in ligand exchange reactions for some copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on CuLX/N4H2∙2ClO4 systems .

Elucidation of Redox Processes Involving the Copper(II) Center

Copper is a redox-active metal, and its complexes readily undergo oxidation-reduction processes, typically cycling between the copper(II) (Cu²⁺) and copper(I) (Cu⁺) oxidation states . The ability of copper(II) complexes to participate in redox cycling is crucial for their biological functions and catalytic applications .

Cyclic voltammetry and spectroelectrochemistry are common techniques used to investigate the redox behavior of copper(II) complexes. These studies can determine the reduction potentials (E₁/₂) for the Cu(II)/Cu(I) couple. For example, some copper(II)-macrocyclic complexes exhibit quasi-reversible redox behavior, with distinct reduction and oxidation potentials . The stability of the complex across different oxidation states is important; some copper(II) complexes are designed to remain intact during redox cycling, preventing copper leaching or structural changes .

The redox properties of copper(II) complexes are significantly influenced by the nature of their ligands. The presence of hard and soft donor atoms in ligands can stabilize both reduced and oxidized copper forms, mimicking biological systems like Type I Cu electron transport proteins . Some copper(II) complexes can undergo successive reduction peaks, corresponding to Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions .

In many catalytic processes, copper(II) complexes act as precursors that are reduced in situ to catalytically active copper(I) species, often by reducing agents like ascorbate . The formation of reactive copper(I) acetylide complexes is a key step in certain copper-catalyzed reactions . Furthermore, light-induced homolysis of copper(II)-halide bonds can generate copper(I) species and radicals, which can initiate various organic transformations .

Illustrative Data for Redox Potentials (General Copper(II) Complexes)

| Complex Type (Example) | Redox Couple | Potential (V vs. Ag) |

| Copper(II)-macrocyclic | Cu(II)/Cu(I) | -0.005 (E₁/₂) |

| Copper(II) methacrylate | Cu(II)/Cu(I) | Reduction peaks observed |

| Cu(tmby)₂TFSI₁/₂ | Cu(II)/Cu(I) | Slightly lower than Cu(dmp)₂ |

| Cu(dmby)₂TFSI₁/₂ | Cu(II)/Cu(I) | Slightly higher than Cu(dmp)₂ |

Note: This table presents illustrative redox potential data for various copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex.

Investigation of Hydrolytic and Thermal Stability Pathways

The hydrolytic and thermal stability of coordination complexes are crucial for their application and understanding their behavior in various environments.

Hydrolytic Stability: Copper(II) complexes can undergo hydrolysis, particularly in aqueous solutions, where water molecules or hydroxide ions act as ligands. The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, can react with hydroxide ions to form insoluble copper(II) hydroxide, [Cu(H₂O)₄(OH)₂] (often written as Cu(OH)₂), which is a light blue precipitate . This process involves the removal of hydrogen ions from coordinated water molecules, with hydroxide ions acting as a base .

The presence of copper(II) ions can also significantly promote the hydrolysis of other organic compounds, such as pesticides, by forming complexes that facilitate the hydrolytic cleavage of bonds . This catalytic effect is often pH-dependent and can involve chelation, which weakens specific bonds within the substrate . The mechanism may involve bidentate chelation, leading to electron shifts that promote hydrolysis .

Thermal Stability: Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are commonly employed to investigate the thermal decomposition pathways of copper(II) complexes. These studies provide insights into the temperature ranges at which solvent molecules are eliminated, ligands are released, and the metal complex decomposes to its final stable residue, typically copper oxide .

The thermal degradation of copper(II) complexes often proceeds in multiple steps. For instance, some complexes first lose solvent molecules, followed by the decomposition of organic ligands and subsequent oxidation of remaining components . The decomposition can be exothermic, with significant enthalpy changes depending on the atmosphere (e.g., nitrogen vs. air) . The final decomposition product is often copper(II) oxide (CuO) at elevated temperatures . The structure of the complex, including its coordination geometry and the nature of its ligands, plays a significant role in its thermal stability .

Illustrative Data for Thermal Decomposition (General Copper(II) Complexes)

| Complex Type (Example) | Decomposition Stage | Temperature Range (°C) | Observations/Products |

| Copper(II) Methacrylate | Solvent elimination | Initial stage | Release of imidazole derivatives, oxidation of methacrylate ions |

| [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] | Water release | 48–145 | Mass loss corresponding to 2 H₂O molecules |

| [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] | Ligand decomposition | ~700 | Final stable residue: copper oxide |

| Copper(II) oxalate | Decomposition | N/A | Exothermic, proceeds to copper metal (inert atm) or copper(II) oxide (air/oxygen) |

Note: This table presents illustrative thermal decomposition data for various copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on copper(II) methacrylate complexes , [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] , and copper(II) oxalate .

Exploration of Chelation-Driven Reactivity

Chelation is a critical aspect of coordination chemistry, where a multidentate ligand binds to a central metal ion at multiple points, forming a ring-like structure . This phenomenon significantly impacts the stability and reactivity of metal complexes, often leading to enhanced stability, known as the "chelate effect" .

The chelate effect is primarily an entropy-driven process. When monodentate ligands are replaced by a multidentate ligand, the number of independent species in solution often increases, leading to a more positive entropy change (ΔS°) and thus a more negative Gibbs free energy change (ΔG°), making the formation of the chelated complex more favorable . For instance, the replacement of six water molecules around a copper(II) ion by a single multidentate ligand like EDTA results in a significant increase in entropy and a highly stable complex .

Chelation-driven reactivity is observed in various contexts:

Enhanced Stability: Chelated copper(II) complexes are generally more stable than those with only monodentate ligands . This increased stability can influence their persistence in biological systems or their effectiveness as catalysts.

Catalysis: Chelation can activate substrates or facilitate specific reaction pathways. For example, copper(II) ions, often through chelation, can catalyze the hydrolysis of organic compounds by forming complexes that weaken bonds and promote nucleophilic attack .

Biological Activity: Many biologically active copper(II) complexes are chelates. Chelation can enhance the transport of copper ions across cell membranes, modulate enzyme activity, or facilitate the generation of reactive oxygen species (ROS) via Fenton-type reactions, which are relevant in various biological processes and disease states . The type of organic ligands and their chelating ability can regulate these activities .

Selectivity: Chelators can be designed to selectively bind to specific metal ions, which is important in applications such as chelation therapy to remove excess metal ions from biological systems . The binding constants of chelators for copper(II) can be significantly higher than for other biologically relevant metal ions .

Illustrative Data for Chelation Stability (General Copper(II) Complexes)

| Ligand Type (Example) | Complex | log K (Stability Constant) |

| Bidentate (1,2-diaminoethane) | [Cu(en)₃]²⁺ | 18.7 |

| Multidentate (EDTA) | [CuEDTA]²⁻ | 18.8 |

| Glutamic acid and diamine | Cu(Glu)(tn) | 9.74 (log₁₀ Kₑ) |

| Synthesized ligand | Cu(II)-ligand | 1.44 x 10¹⁵ (K_f) |

Note: This table provides illustrative stability constant data for various chelated copper(II) complexes, demonstrating the enhanced stability conferred by multidentate ligands. This data is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on copper(II) complexes with 1,2-diaminoethane (en) and EDTA , and other ligands .

Advanced Applications and Future Research Directions

Design and Synthesis of Structural Analogs with Tunable Properties

The intrinsic coordination chemistry of copper(II) and the adaptable nature of the salicylaldoximato ligand framework offer substantial avenues for the rational design and synthesis of CuTRI2 structural analogs. By systematically modifying the substituents on the benzaldoximato ligand or by substituting the central metal ion, researchers could potentially fine-tune the compound's physicochemical attributes, such as its solubility, redox potential, and specific electronic absorption and emission characteristics. This strategy, a cornerstone in fields ranging from medicinal chemistry to materials science, aims to optimize existing functionalities or introduce novel ones . For instance, strategic alterations in the number and spatial arrangement of hydroxyl groups or the incorporation of other functional moieties could significantly influence the compound's interactions with diverse chemical environments. Such modifications could lead to enhanced stability, modulated reactivity, or the emergence of new optical phenomena. Future research endeavors could harness advanced computational chemistry techniques and high-throughput synthesis methodologies to predict and efficiently screen a diverse library of this compound analogs, thereby accelerating the discovery of compounds with precisely tailored properties.

Potential Role in Sensing and Detection Technologies

The distinct coordination environment of copper(II) complexes often renders them highly responsive to subtle changes in their chemical surroundings, positioning them as promising candidates for advanced sensing and detection technologies. Although specific research detailing this compound's direct application in this field is not widely documented, its molecular structure, particularly the presence of multiple hydroxyl groups and the central copper(II) ion, suggests a significant potential for selective interactions with various analytes. Future investigations could explore this compound's utility as a chemosensor for the detection of specific metal ions, anions, or small organic molecules. This could involve monitoring changes in its optical properties (e.g., fluorescence intensity, colorimetric shifts) or electrochemical responses upon analyte binding. For example, the selective coordination of certain ions could induce a conformational change or alter the electronic structure of this compound, leading to a quantifiable and detectable signal. The development of this compound-based sensing platforms could involve immobilizing the compound onto solid-state supports or integrating it into electrochemical transducers to construct highly selective and sensitive analytical systems.

Exploration in Catalysis and Supramolecular Chemistry

Copper complexes are well-established catalysts in a broad spectrum of organic transformations, a testament to copper's accessible variable oxidation states and its ability to activate diverse substrates. The chelating nature of the 2,3,4-trihydroxybenzaldoximato ligand in this compound provides a robust and stable coordination environment for the copper center, which could be strategically leveraged in various catalytic applications . Future research could investigate this compound as a catalyst or pre-catalyst in key reactions such as oxidation, reduction, or carbon-carbon bond formation. Furthermore, its potential role in supramolecular chemistry could involve its utilization as a fundamental building block for the construction of sophisticated self-assembled structures or as a component within host-guest systems. The specific spatial arrangement of the ligands around the copper center might facilitate precise molecular recognition events or create confined microenvironments conducive to specific chemical transformations, thereby mimicking the efficiency and selectivity observed in natural enzymatic catalysis. By designing supramolecular assemblies that incorporate this compound, researchers could explore the development of highly selective and efficient catalytic systems, potentially enabling novel synthetic pathways or significantly improving existing chemical processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。